Des(oxopentyl) Valsartan Benzyl Ester

Übersicht

Beschreibung

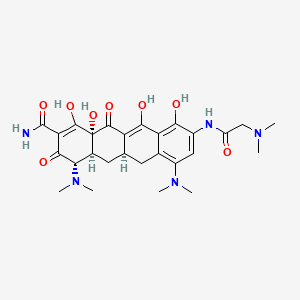

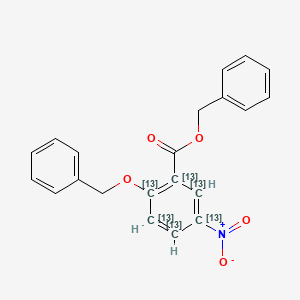

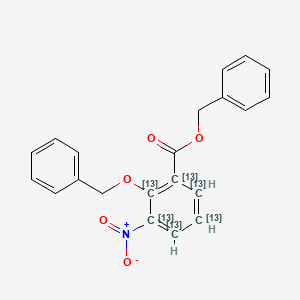

Des(oxopentyl) Valsartan Benzyl Ester is a Valsartan intermediate . It is also known as Valsartan Desvaleryl Benzyl Impurity . The molecular formula is C26H27N5O2 and the molecular weight is 441.52 .

Synthesis Analysis

The synthesis of Valsartan, a pharmaceutical agent used in antihypertensive therapy, has been described through five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involved tetrazole ring formation catalyzed by Lewis acid .Molecular Structure Analysis

The Des(oxopentyl) Valsartan Benzyl Ester molecule contains a total of 63 bonds. There are 36 non-H bonds, 24 multiple bonds, 10 rotatable bonds, 1 double bond, 23 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

Des(oxopentyl) Valsartan Benzyl Ester is used in Valsartan impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines .Physical And Chemical Properties Analysis

The molecular formula of Des(oxopentyl) Valsartan Benzyl Ester is C26H27N5O2 and the molecular weight is 441.52 . It contains a total of 60 atoms; 27 Hydrogen atoms, 26 Carbon atoms, 5 Nitrogen atoms, and 2 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Hypertension Drug Development

Des(oxopentyl) Valsartan Benzyl Ester: is primarily used as an intermediate in the synthesis of Valsartan , a medication prescribed for hypertension . Valsartan functions by selectively blocking the angiotensin II type 1 receptor, which is crucial in the regulation of blood pressure .

Drug Legislation Compliance

Researchers use Des(oxopentyl) Valsartan Benzyl Ester to meet the threshold values specified by drug legislation. It’s a critical component in the process of Abbreviated New Drug Application (ANDA) filing to the FDA .

Toxicity Studies

This compound is also employed in toxicity studies of drug formulations. Understanding the toxicological profile of drug intermediates like Des(oxopentyl) Valsartan Benzyl Ester is vital for assessing the safety of the final pharmaceutical product .

Biomaterials Research

Due to its unique chemical properties, Des(oxopentyl) Valsartan Benzyl Ester finds applications in the development of biomaterials. These materials are engineered to interact with biological systems for medical purposes.

Nanotechnology

Wirkmechanismus

Target of Action

Des(oxopentyl) Valsartan Benzyl Ester, also known as Valsartan Desvaleryl Benzyl Impurity , is an intermediate of Valsartan . Valsartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance.

Mode of Action

Valsartan, and by extension Des(oxopentyl) Valsartan Benzyl Ester, works by directly antagonizing the angiotensin II (AT2) receptors . It displaces angiotensin II from the AT1 receptor and produces its blood pressure-lowering effects by antagonizing AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . This action results in more efficient blockade of the cardiovascular effects of angiotensin II and fewer side effects than the ACE inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Des(oxopentyl) Valsartan Benzyl Ester is the renin-angiotensin system. By antagonizing the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Valsartan is metabolized to an inactive metabolite and excreted mainly via the feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours .

Result of Action

The primary result of Des(oxopentyl) Valsartan Benzyl Ester’s action is a reduction in blood pressure. By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased fluid volume .

Action Environment

The action of Des(oxopentyl) Valsartan Benzyl Ester can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of Valsartan . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . Furthermore, the AUC is about 70% higher and the half-life is 35% longer in elderly patients .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQMWQPHRJGJQL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729545 | |

| Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676129-93-4 | |

| Record name | N-[[2′-(2H-Tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676129-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/no-structure.png)

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)

![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)

![Ochratoxin B-[d5]](/img/structure/B583418.png)